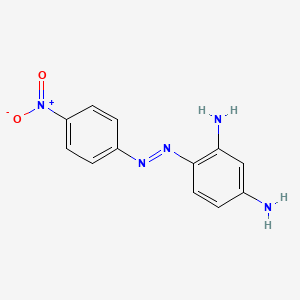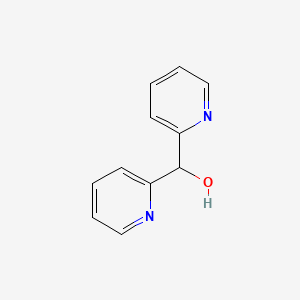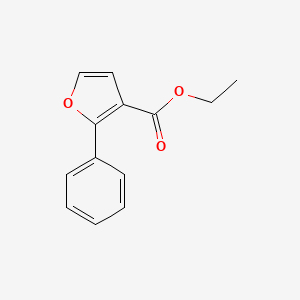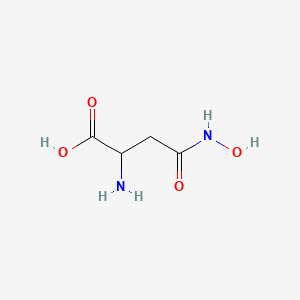![molecular formula C19H13N3O2 B1605139 5,7-ジフェニルピラゾロ[1,5-a]ピリミジン-2-カルボン酸 CAS No. 5646-98-0](/img/structure/B1605139.png)
5,7-ジフェニルピラゾロ[1,5-a]ピリミジン-2-カルボン酸
概要
説明
5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound with the molecular formula C19H13N3O2 and a molecular weight of 315.33 g/mol . This compound is part of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
科学的研究の応用
5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
作用機序
Target of Action
It is suggested that pyrazolo[1,5-a]pyrimidine derivatives could potentially target the amp-activated protein kinase (ampk) activity .
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidines can undergo cyclocondensation, which involves a nucleophilic attack of the pyrazolic nitrogen to the residual carbonyl group .
Biochemical Pathways
If the compound targets ampk as suggested, it could potentially influence energy metabolism pathways, as ampk plays a key role in regulating cellular energy homeostasis .
Result of Action
If the compound targets ampk, it could potentially influence cellular energy balance .
生化学分析
Biochemical Properties
5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to bind to specific enzymes, altering their activity and influencing metabolic pathways. For example, it can inhibit certain kinases, leading to changes in phosphorylation states of target proteins . This interaction can modulate signal transduction pathways and affect cellular responses.
Cellular Effects
The effects of 5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid on various cell types and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation . Additionally, it can modulate the expression of genes involved in apoptosis, thereby influencing cell survival.
Molecular Mechanism
At the molecular level, 5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor, preventing the catalytic activity of target enzymes . This inhibition can lead to downstream effects on cellular processes, such as altered gene expression and metabolic flux. The compound’s structure allows it to fit into the active sites of enzymes, blocking substrate access and thus inhibiting enzyme function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but prolonged exposure can lead to degradation and reduced efficacy . Long-term studies in vitro and in vivo have demonstrated that its effects on cellular processes can diminish over time as the compound degrades.
Dosage Effects in Animal Models
The effects of 5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid vary with different dosages in animal models. At lower doses, it can effectively modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including cellular damage and altered metabolic function. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired outcomes while minimizing adverse effects.
Metabolic Pathways
5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of metabolites by inhibiting key enzymes in metabolic pathways . This inhibition can lead to changes in the concentration of specific metabolites, affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. The compound’s distribution within tissues can also influence its overall efficacy and impact on cellular processes.
Subcellular Localization
The subcellular localization of 5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization allows it to interact with target biomolecules in the appropriate cellular context, enhancing its efficacy in modulating cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,5-diphenylpyrazole with ethyl cyanoacetate in the presence of a base, followed by cyclization and subsequent hydrolysis to yield the carboxylic acid .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
化学反応の分析
Types of Reactions
5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
類似化合物との比較
Similar Compounds
- 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- 5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid methyl ester
- 5-Methyl-7-trifluoromethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- 6-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Uniqueness
5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern and the resulting biological activities.
特性
IUPAC Name |
5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2/c23-19(24)16-12-18-20-15(13-7-3-1-4-8-13)11-17(22(18)21-16)14-9-5-2-6-10-14/h1-12H,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCIBMPTHZCBFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=CC(=NN23)C(=O)O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354404 | |
| Record name | 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5646-98-0 | |
| Record name | 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-[2,3,4,5,6-Pentakis(2-hydroxyethoxy)hexoxy]ethanol](/img/structure/B1605067.png)






